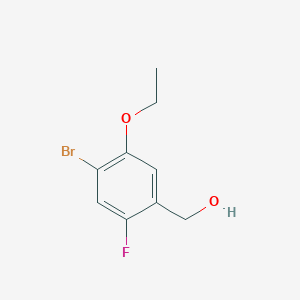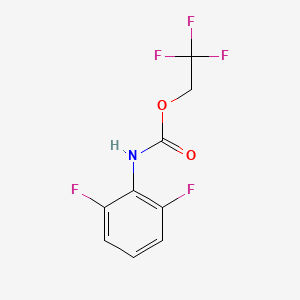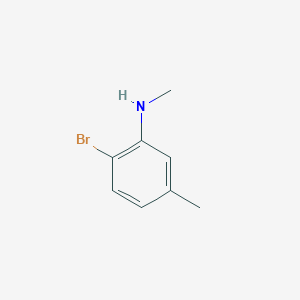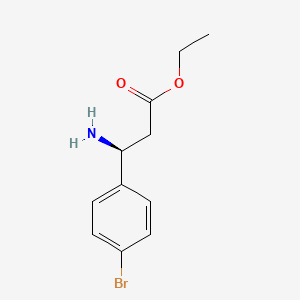
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid is a synthetic organic compound that features an indole ring substituted with a chlorine atom and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Chlorination: The indole ring is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Acetamidation: The acetamido group is introduced by reacting the chlorinated indole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction between the acetamido-indole derivative and malonic acid in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to bioactive indole derivatives.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group may enhance the compound’s binding affinity to its targets, while the chlorine atom can influence its electronic properties, affecting its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
6-Chloroindole: A simpler compound with only the chlorine substitution on the indole ring.
N-Acetyltryptophan: An indole derivative with an acetamido group but lacking the chlorine substitution.
Uniqueness
(E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom and the acetamido group on the indole ring makes it distinct from other indole derivatives, potentially leading to unique interactions with biological targets and different reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C13H11ClN2O3 |
|---|---|
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
(Z)-2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19)/b12-4- |
Clé InChI |
SECOIPRQPZCVBL-QCDXTXTGSA-N |
SMILES isomérique |
CC(=O)N/C(=C\C1=CNC2=C1C=CC(=C2)Cl)/C(=O)O |
SMILES canonique |
CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)









amine](/img/structure/B12089944.png)
